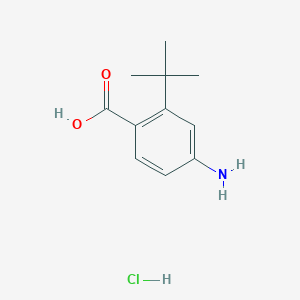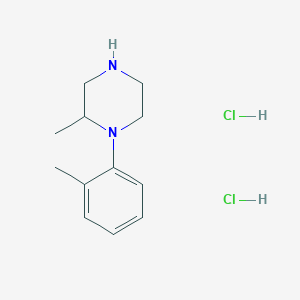![molecular formula C9H8ClN3O2 B15306481 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15306481.png)
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with chlorine and methyl groups attached at specific positions. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the assembly of the pyrazolopyridine system. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction forms the pyrazolopyridine core, which is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve continuous manufacturing processes to ensure scalability and efficiency. For example, a plug-flow metalation/formylation of readily available 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base can be employed . The resulting unstable heteroaryl aldehyde intermediate is then isolated as its bisulfite adduct, which is easier to handle and bench-stable .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridines with various functional groups.
Scientific Research Applications
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the pyrazolopyridine core .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the chlorine and methyl groups.
6-chloro-1H-pyrazolo[3,4-b]pyridine: Similar to the target compound but without the methyl groups.
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Lacks the chlorine atom but has the methyl groups.
Uniqueness
The presence of both chlorine and methyl groups in 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-4-7-5(9(14)15)3-6(10)11-8(7)13(2)12-4/h3H,1-2H3,(H,14,15) |
InChI Key |
GCXWMCVREZEVBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)Cl)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B15306403.png)

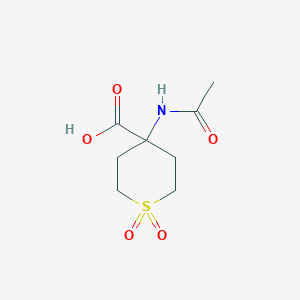
![[(Furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B15306422.png)
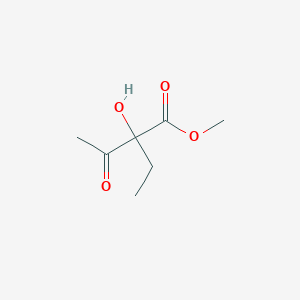

![Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B15306436.png)
![2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride](/img/structure/B15306447.png)
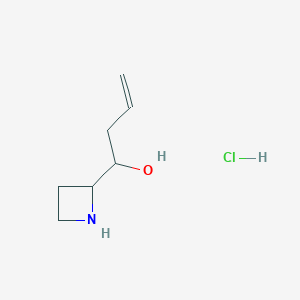
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid](/img/structure/B15306462.png)

